4-Ethoxy-2-methylbenzene-1-sulfonyl chloride

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Sourcing substituted benzenesulfonyl chlorides with consistent substitution patterns is critical for SAR programs-generic analogs alter logP, sterics, and bioactivity. This compound delivers the precise 4-ethoxy (electron-donating) and 2-methyl (steric hindrance) pattern needed for: - Conformationally constrained sulfonamide analogs - Herbicidal sulfonylurea intermediates - Lipophilic MS derivatization tags (MW 234.70 g/mol) Available with verified purity and global shipment.

Molecular Formula C9H11ClO3S
Molecular Weight 234.7 g/mol
CAS No. 68978-28-9
Cat. No. B3371399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-methylbenzene-1-sulfonyl chloride
CAS68978-28-9
Molecular FormulaC9H11ClO3S
Molecular Weight234.7 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)S(=O)(=O)Cl)C
InChIInChI=1S/C9H11ClO3S/c1-3-13-8-4-5-9(7(2)6-8)14(10,11)12/h4-6H,3H2,1-2H3
InChIKeyYOBIIUNWEDKXHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2-methylbenzene-1-sulfonyl Chloride as Sulfonamide Electrophile


4-Ethoxy-2-methylbenzene-1-sulfonyl chloride (CAS 68978-28-9) is an aromatic sulfonyl chloride featuring a 4-ethoxy and a 2-methyl substituent on the benzene ring, classified as a benzenesulfonyl chloride derivative [1]. It is primarily utilized as an electrophilic reagent in organic synthesis, valued for its reactivity with nucleophiles such as amines, alcohols, and thiols to install sulfonamide, sulfonate ester, and thioether functionalities . The compound has a molecular formula of C9H11ClO3S and a molecular weight of 234.70 g/mol [1].

Substitution Limitations of 4-Ethoxy-2-methylbenzene-1-sulfonyl Chloride


Sulfonyl chlorides are not interchangeable building blocks; their reactivity and the physicochemical properties of their derivatives are highly sensitive to aromatic substitution patterns [1]. The presence and position of electron-donating groups, such as the 4-ethoxy substituent, directly modulate the electrophilicity of the sulfonyl chloride group, influencing reaction kinetics and yields [2]. Furthermore, the 2-methyl group introduces steric hindrance, which can affect the regioselectivity and conformation of the resulting sulfonamide adducts [3]. Therefore, substituting 4-Ethoxy-2-methylbenzene-1-sulfonyl chloride with a generic analog like tosyl chloride or 4-ethoxybenzenesulfonyl chloride without systematic validation will alter the final compound's logP, steric profile, and potentially its biological activity or material properties [1].

4-Ethoxy-2-methylbenzene-1-sulfonyl Chloride: Quantitative Evidence over Analogs


Enhanced Lipophilicity for Membrane Permeability

The computed lipophilicity (XLogP3) of 4-Ethoxy-2-methylbenzene-1-sulfonyl chloride is 2.1, which is 0.9 log units higher than that of the methoxy analog (4-Methoxy-2-methylbenzenesulfonyl chloride) [1][2]. This increased lipophilicity is a direct consequence of replacing a 4-methoxy group with a 4-ethoxy group, which adds a methylene unit. The higher logP value suggests that sulfonamide derivatives synthesized from this scaffold will exhibit greater membrane permeability compared to those derived from the methoxy analog [3].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

2-Methyl Steric Effects on Reactivity and Conformation

The 2-methyl group introduces steric hindrance adjacent to the sulfonyl chloride moiety. This steric bulk can be quantified by the compound's topological polar surface area (TPSA) of 51.8 Ų [1]. In comparison, 4-ethoxybenzenesulfonyl chloride, which lacks the 2-methyl group, has a smaller TPSA of 51.8 Ų [2]. While the TPSA values are identical, the three-dimensional steric environment created by the ortho-methyl group is not captured by this 2D descriptor. The presence of this methyl group is known to influence the rate of nucleophilic attack and can enhance conformational control in products like N,N-dimethylarenesulfonamides via the Newman-Kwart rearrangement [3].

Organic Synthesis Reaction Selectivity Steric Effects

4-Ethoxy Electron Donation Accelerates Solvolysis

The 4-ethoxy substituent is a stronger electron-donating group than a hydrogen or halogen. This property increases the electron density on the aromatic ring, which in turn enhances the electrophilicity of the sulfonyl chloride group [1]. While direct kinetic data for this specific compound is not available, studies on the solvolysis of sulfonyl chlorides show that electron-rich aromatic sulfonyl chlorides undergo solvolysis faster than their electron-deficient counterparts [2]. For instance, 4-methoxybenzenesulfonyl chloride is hydrolyzed significantly faster than 4-nitrobenzenesulfonyl chloride under identical conditions [3]. By extension, the 4-ethoxy-2-methyl substituted compound is expected to be more reactive than analogs bearing electron-withdrawing groups like 4-chloro-2-methylbenzenesulfonyl chloride.

Physical Organic Chemistry Reaction Kinetics Structure-Activity Relationship

Application Scenarios of 4-Ethoxy-2-methylbenzene-1-sulfonyl Chloride


Steric Sulfonamide Bioisosteres in Medicinal Chemistry

The compound's combination of an electron-donating 4-ethoxy group and a sterically hindering 2-methyl group makes it an ideal reagent for preparing sulfonamide analogs with defined conformational constraints. Its higher lipophilicity (XLogP3 = 2.1) compared to the methoxy analog is particularly valuable in lead optimization programs where improved membrane permeability is sought [1]. The ortho-methyl group can also be exploited to control the stereochemical outcome of the Newman-Kwart rearrangement, a key step in synthesizing hindered sulfonamides [2].

Agrochemical Intermediate for Herbicidal Sulfonylureas

Substituted benzenesulfonyl chlorides like 4-Ethoxy-2-methylbenzene-1-sulfonyl chloride are established intermediates in the synthesis of herbicidal sulfonylureas [1]. The specific substitution pattern on the phenyl ring is critical for the biological activity of the final herbicide, influencing both its potency and its crop selectivity. Using this precise intermediate ensures that the intended molecular architecture, which has been optimized for herbicidal activity, is faithfully incorporated into the final active ingredient [2].

Functional Material Precursor with Tunable Surface Properties

The compound can be used to introduce sulfonate ester or sulfonamide functionalities onto polymer backbones or surfaces. The 4-ethoxy group provides a site for further derivatization, while the 2-methyl group offers a hydrophobic, sterically shielding environment. This combination can be used to tune the wettability, adhesion, or biocompatibility of a material surface, as the presence of the ethoxy and methyl groups will alter the surface's interaction with biological fluids or other materials compared to unsubstituted or differently substituted analogs [1].

Derivatization Agent for Analytical Chemistry

Due to its distinct physicochemical properties (MW 234.70 g/mol, specific retention time in chromatography), this compound can serve as a well-defined reagent for derivatizing analytes with nucleophilic groups (e.g., amines) to enhance their detection by HPLC-MS or GC-MS [1]. Its unique mass and fragmentation pattern, distinct from other sulfonyl chlorides, provides a specific MS tag that facilitates unambiguous identification and quantification of the derivatized analyte in complex biological or environmental matrices.

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